4-Methyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride 4-Methyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20187116
InChI: InChI=1S/C9H16N2O2.ClH/c1-7-6-13-9(12)11(7)8-2-4-10-5-3-8;/h7-8,10H,2-6H2,1H3;1H
SMILES:
Molecular Formula: C9H17ClN2O2
Molecular Weight: 220.69 g/mol

4-Methyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride

CAS No.:

Cat. No.: VC20187116

Molecular Formula: C9H17ClN2O2

Molecular Weight: 220.69 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride -

Specification

Molecular Formula C9H17ClN2O2
Molecular Weight 220.69 g/mol
IUPAC Name 4-methyl-3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride
Standard InChI InChI=1S/C9H16N2O2.ClH/c1-7-6-13-9(12)11(7)8-2-4-10-5-3-8;/h7-8,10H,2-6H2,1H3;1H
Standard InChI Key SMIWXNDKYBLPDJ-UHFFFAOYSA-N
Canonical SMILES CC1COC(=O)N1C2CCNCC2.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound combines an oxazolidinone core (a five-membered ring containing oxygen and nitrogen) with a piperidine moiety (a six-membered nitrogen-containing ring). Key structural features include:

  • Oxazolidinone ring: Provides rigidity and hydrogen-bonding capacity.

  • Piperidine substituent: Enhances interaction with biological targets through basic nitrogen.

  • Methyl group at position 4: Modulates electronic and steric properties .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular formulaC₉H₁₇ClN₂O₂
Molecular weight220.7 g/mol
SolubilityHigh in polar solvents (HCl salt)
LogP (predicted)1.2–1.8

The hydrochloride salt form improves bioavailability by increasing water solubility, a critical factor for drug candidates .

Applications in Medicinal Chemistry

Drug Discovery

The compound serves as a scaffold for developing:

  • CNS agents: Due to blood-brain barrier permeability .

  • Antibiotics: Leveraging oxazolidinone’s ribosomal targeting .

Enzyme Inhibition

Piperidine derivatives are potent inhibitors of enzymes like 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA), a target in tuberculosis therapy .

Comparative Analysis with Structural Analogs

Table 2: Structural and Functional Comparison

CompoundStructural DifferenceBiological ActivitySource
5-Methyl-3-(piperidin-4-yl)oxazolidin-2-oneMethyl at position 5Reduced antimicrobial activity
4-Phenyl-3-piperidin-4-yl-oxazolidin-2-onePhenyl substituentEnhanced cytotoxicity (IC₅₀ = 1.5 μM)
Target compoundMethyl at position 4Balanced solubility and activity

The 4-methyl group optimizes lipophilicity and target engagement compared to bulkier substituents .

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